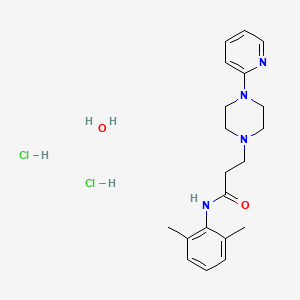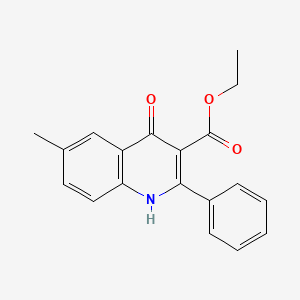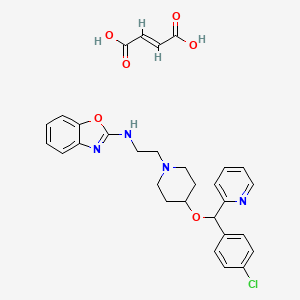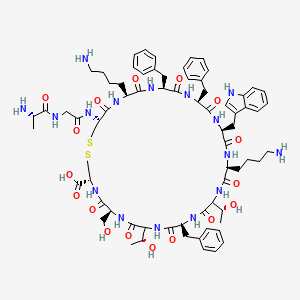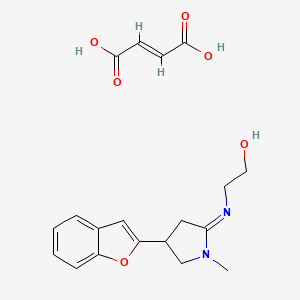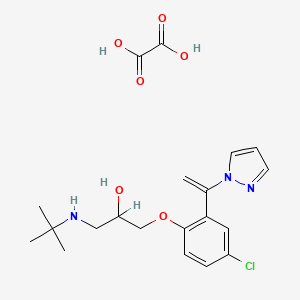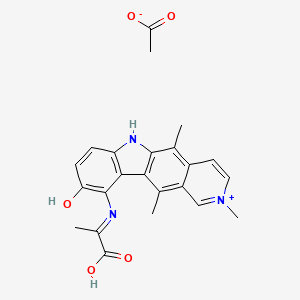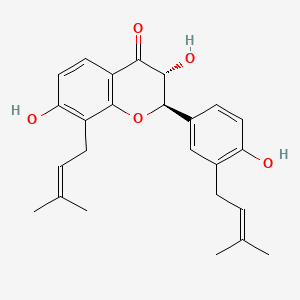
BiDil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BiDil is a fixed-dose combination medication used primarily to treat heart failure in self-identified Black patients. It consists of two active ingredients: hydralazine hydrochloride, an arteriolar vasodilator, and isosorbide dinitrate, a nitrate vasodilator . The combination of these two compounds helps to improve survival, reduce hospitalizations, and enhance the quality of life for patients with heart failure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydralazine hydrochloride is synthesized through the reaction of phthalic anhydride with hydrazine, followed by cyclization and subsequent reaction with hydrochloric acid. Isosorbide dinitrate is prepared by nitration of isosorbide, which is derived from sorbitol through dehydration.
Industrial Production Methods
In industrial settings, the production of BiDil involves the combination of hydralazine hydrochloride and isosorbide dinitrate in specific ratios to ensure consistent dosing. The process includes rigorous quality control measures to maintain the purity and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
BiDil undergoes several types of chemical reactions, including:
Oxidation: Hydralazine can be oxidized to form hydralazine azine.
Reduction: Isosorbide dinitrate can be reduced to isosorbide mononitrate and further to isosorbide.
Substitution: Both components can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydralazine Azine: Formed from the oxidation of hydralazine.
Isosorbide Mononitrate: Formed from the reduction of isosorbide dinitrate.
Isosorbide: Further reduction product of isosorbide mononitrate.
Wissenschaftliche Forschungsanwendungen
BiDil has several scientific research applications, including:
Chemistry: Studying the reactivity and stability of vasodilators.
Biology: Investigating the effects of vasodilators on cellular processes.
Medicine: Clinical trials and studies on heart failure treatment, particularly in African American populations.
Industry: Development of combination therapies for cardiovascular diseases.
Wirkmechanismus
BiDil works by releasing nitric oxide, which activates guanylyl cyclase to relax vascular smooth muscle. This leads to vasodilation, reducing the workload on the heart and improving blood flow. The combination of hydralazine and isosorbide dinitrate helps to normalize nitric oxide levels, expand veins and arteries, and enhance productive blood flow .
Vergleich Mit ähnlichen Verbindungen
BiDil is unique in its fixed-dose combination of hydralazine hydrochloride and isosorbide dinitrate. Similar compounds include:
Nitroglycerin: Another nitrate vasodilator used for angina.
Enalapril: An ACE inhibitor used for heart failure but less effective in African American populations.
Amlodipine: A calcium channel blocker used for hypertension and angina.
This compound’s uniqueness lies in its specific efficacy in self-identified Black patients with heart failure, making it a significant advancement in personalized medicine .
Eigenschaften
CAS-Nummer |
682335-44-0 |
|---|---|
Molekularformel |
C14H17ClN6O8 |
Molekulargewicht |
432.77 g/mol |
IUPAC-Name |
[(3S,3aS,6R,6aS)-3-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;phthalazin-1-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C8H8N4.C6H8N2O8.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;9-7(10)15-3-1-13-6-4(16-8(11)12)2-14-5(3)6;/h1-5H,9H2,(H,11,12);3-6H,1-2H2;1H/t;3-,4+,5-,6-;/m.1./s1 |
InChI-Schlüssel |
AVCYYEUQUXOUPI-SADXPQEKSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)O[N+](=O)[O-])O[N+](=O)[O-].C1=CC=C2C(=C1)C=NN=C2NN.Cl |
Kanonische SMILES |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O[N+](=O)[O-].C1=CC=C2C(=C1)C=NN=C2NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


